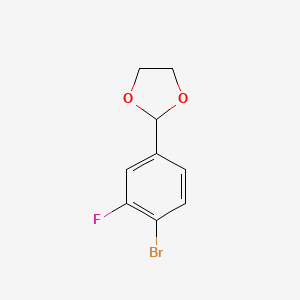
2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluorescent Imines : Research conducted by García-Hernández and Gabbaï (2009) delved into the synthesis and properties of 2-(dimesitylboryl)benzylideneamines, which involved the lithiation of 2-(2-bromophenyl)-dioxolane. This study highlighted the potential of such compounds for emitting green fluorescence, indicative of their application in materials science and chemical sensing (García-Hernández & Gabbaï, 2009).
Polyfluorene Building Blocks : Fischer, Baier, and Mecking (2013) demonstrated the use of bromophenyl dioxolane derivatives in the creation of nanoparticles with enhanced brightness and tunable fluorescence emission. This research is significant for the development of advanced materials in optoelectronics and bioimaging (Fischer, Baier, & Mecking, 2013).
Regioselective Lithiations : A study by Porcs-Makkay and Simig (2009) focused on the regioselective lithiations of various dioxolane compounds, including derivatives similar to 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane. This research contributes to the understanding of chemical reactivity and selectivity in organic synthesis (Porcs-Makkay & Simig, 2009).
Material Science and Engineering
- Liquid Crystals with Enhanced Properties : Research by Chen et al. (2015) explored the use of 1,3-dioxolane derivatives in liquid crystals. The introduction of dioxolane as a terminal group significantly increased the positive dielectric anisotropy and birefringence of tolane-liquid crystals. This has implications for the development of advanced liquid crystal displays and optical devices (Chen et al., 2015).
Advanced Organic Synthesis Techniques
- Synthesis of Functionalized Fullerenes : Haonan et al. (2014) demonstrated the efficient synthesis of fluorinated fullerene-fused 1,3-dioxolanes. This work is pivotal in advancing the field of fullerene chemistry, with potential applications in organic solar cells and nanotechnology (Haonan et al., 2014).
Mechanism of Action
properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMLGQOAQAXEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


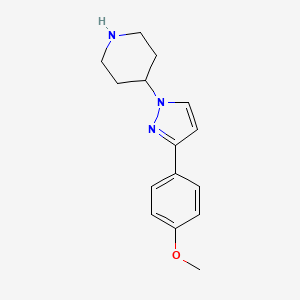
![2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol](/img/structure/B2941113.png)
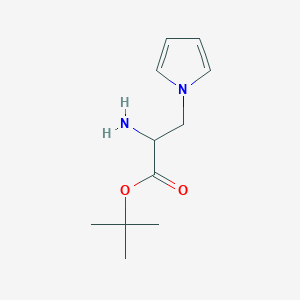
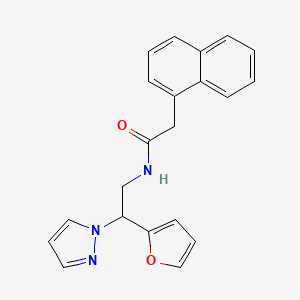
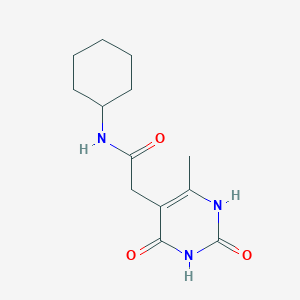

![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)

![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2941125.png)
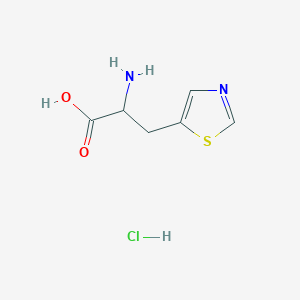
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)
